molecular formula C15H13NO B11963442 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- CAS No. 24582-68-1

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)-

Cat. No.: B11963442
CAS No.: 24582-68-1
M. Wt: 223.27 g/mol
InChI Key: HKHRLQXSRFTACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 3-phenyl-1-(4-pyridinyl)-: Similar structure but lacks the methyl group on the phenyl ring.

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-pyridinyl)-: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- is unique due to the presence of both a methyl group on the phenyl ring and a pyridinyl group. This combination of functional groups may contribute to its distinct chemical and biological properties.

Properties

CAS No.

24582-68-1

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-(4-methylphenyl)-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C15H13NO/c1-12-2-4-13(5-3-12)6-7-15(17)14-8-10-16-11-9-14/h2-11H,1H3

InChI Key

HKHRLQXSRFTACT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.